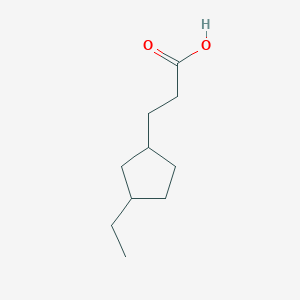

3-(3-Ethylcyclopentyl)propanoic acid

Übersicht

Beschreibung

3-(3-Ethylcyclopentyl)propanoic acid are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids with molecular weights ranging from 120 to over 700 atomic mass units . These acids are primarily found in crude oil and are known for their corrosive properties, especially in the petrochemical industry . The term “naphthenic” originates from the classification of hydrocarbons that are cycloaliphatic but non-aromatic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(3-Ethylcyclopentyl)propanoic acid can be synthesized through the oxidation of cycloalkanes or cycloalkenes. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: Industrially, naphthenic acids are extracted from petroleum distillates by treating them with an aqueous base. This process involves the neutralization of the acids with a base, followed by acidification to recover the free acids . The extraction is performed to minimize corrosion in petroleum refining equipment and to recover commercially valuable products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Ethylcyclopentyl)propanoic acid undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to produce ketones and alcohols.

Reduction: Reduction of naphthenic acids can yield cycloalkanes.

Substitution: These acids can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products:

Oxidation: Ketones, alcohols.

Reduction: Cycloalkanes.

Substitution: Halogenated cycloalkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula of 3-(3-Ethylcyclopentyl)propanoic acid is . Its structure features a cyclopentane ring substituted with an ethyl group and a propanoic acid moiety. Understanding its properties is crucial for its application in different industries.

Coatings and Paints

One of the primary applications of this compound is as a raw material for producing naphthenate salts. These salts are used as drying agents in paints and coatings. The sodium salt of naphthenic acid, derived from this compound, serves as an effective emulsifier and is widely utilized in the textile industry for detergents .

| Application | Details |

|---|---|

| Coating Desiccants | Used in the formulation of drying agents for inks and paints. |

| Wood Preservation | Copper and zinc salts derived from this acid are effective wood preservatives. |

Agrochemicals

This compound is also explored as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its derivatives can be formulated to enhance efficacy against specific pests while minimizing environmental impact.

Case Study 1: Naphthenate Production

A study on the production of naphthenate salts from this compound demonstrated effective drying performance in paint formulations. The research highlighted that the integration of these salts improved drying times and overall coating durability compared to traditional drying agents.

Case Study 2: Wood Preservation Efficacy

Research conducted on wood preservatives utilizing copper salts derived from this compound showed significant antifungal activity against common wood-decaying fungi. The study concluded that formulations containing these salts provided long-lasting protection to wood products, thereby extending their service life.

Safety and Environmental Impact

While this compound has beneficial applications, it is essential to consider its safety profile. Risk codes indicate that it can be irritating to skin and eyes, necessitating appropriate handling measures during its use . Moreover, environmental assessments suggest that certain derivatives may pose risks to aquatic organisms, emphasizing the need for careful regulation in industrial applications.

Wirkmechanismus

3-(3-Ethylcyclopentyl)propanoic acid exert their effects primarily through their acidic nature, which allows them to donate hydrogen ions. In industrial applications, these acids can cause corrosion by reacting with metal surfaces, especially in the presence of sulfur compounds .

Vergleich Mit ähnlichen Verbindungen

- Cyclohexanecarboxylic acid

- Cyclopentanecarboxylic acid

- Decanoic acid

Comparison: 3-(3-Ethylcyclopentyl)propanoic acid are unique due to their complex mixture of cycloaliphatic carboxylic acids, which can include both saturated and unsaturated compounds . Unlike simpler carboxylic acids, naphthenic acids have a broader range of molecular weights and structures, making them more versatile in industrial applications . Their ability to form stable salts with metals also sets them apart from other carboxylic acids .

Biologische Aktivität

3-(3-Ethylcyclopentyl)propanoic acid, a compound with the CAS number 1338-24-5, is a carboxylic acid that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its cyclopentyl structure and has implications in various fields including chemistry, biology, and medicine. It is primarily studied for its potential antimicrobial properties and effects on metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may modulate enzyme activity, influencing biochemical pathways related to metabolism and cellular functions.

- Receptor Binding : It potentially interacts with specific receptors involved in metabolic regulation, which could lead to alterations in gene expression and cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Effects on Metabolism

The compound is involved in lipid metabolism and has been shown to influence fatty acid oxidation. Studies indicate that it can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and energy homeostasis.

Case Studies

- Animal Model Studies : In a study involving rats, administration of this compound at varying dosages revealed dose-dependent effects on liver function and lipid profiles. Low doses promoted fatty acid oxidation, while higher doses resulted in hepatic stress and metabolic disturbances.

- Microbial Community Impact : Research examining the compound's effects on microbial communities indicated significant alterations in community structure and function when exposed to this compound. This suggests its potential role in bioremediation processes.

Table 1: Summary of Biological Activities

Table 2: Dosage Effects on Animal Models

| Dosage (mg/kg) | Effect on Liver Function | Lipid Profile Changes |

|---|---|---|

| 100 | No significant effect | Normal lipid levels |

| 300 | Mild hepatic stress | Elevated triglycerides |

| 500 | Severe hepatic stress | Significant dyslipidemia |

Eigenschaften

IUPAC Name |

3-(3-ethylcyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRFSLWCFASCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872293 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501346-07-2 | |

| Record name | 3-Ethylcyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.